molecular formula C23H23NO3S B555675 S-4-Methoxyltrityl-L-cysteine CAS No. 177582-20-6

S-4-Methoxyltrityl-L-cysteine

Cat. No. B555675
M. Wt: 393.5 g/mol
InChI Key: NYCFZGXVZKOYSP-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“S-4-Methoxyltrityl-L-cysteine” is a biochemical compound with the CAS Number 177582-20-6 . It has a molecular weight of 393.51 . The IUPAC name for this compound is ®-2-amino-3-(((4-(hydroxymethyl)phenyl)diphenylmethyl)thio)propanoic acid .


Molecular Structure Analysis

The InChI code for “S-4-Methoxyltrityl-L-cysteine” is 1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“S-4-Methoxyltrityl-L-cysteine” is an off-white powder . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Peptide Applications

S-4-Methoxyltrityl-L-cysteine is utilized in the synthesis of acid-sensitive derivatives for solid-phase peptide synthesis (SPPS). For example, the synthesis of Fmoc-Cys(Mmt)-OH from S-4-methoxytrityl cysteine showcases its application in creating peptides with specific functional groups that are sensitive to acidic conditions. This allows for selective deprotection in peptide synthesis, enhancing the efficiency and specificity of the process (Barlos et al., 2009). Similarly, the development of insulin analogs with multiple disulfide bonds exemplifies the use of S-4-methoxyltrityl-L-cysteine for precise and reliable chemical synthesis of complex peptides (Wu et al., 2017).

Biological Implications

Beyond synthetic applications, S-4-Methoxyltrityl-L-cysteine and related derivatives play a significant role in understanding and manipulating biological systems. For instance, the study of L-cysteine metabolism highlights its critical functions in cellular homeostasis, such as protein synthesis and the production of glutathione, hydrogen sulfide, and taurine. These processes are vital for maintaining the antioxidant capacity and metabolic health of organisms (Yin et al., 2016).

Applications in Biosensing and Environmental Monitoring

The development of biosensors for detecting L-cysteine underscores the practical applications of understanding cysteine chemistry. For example, a cathodic photoelectrochemical sensor based on CuO/Cu2O heterojunctions demonstrates the utility of cysteine interactions for sensitive and selective detection of biomolecules, which can be applied in clinical diagnostics and environmental monitoring (Yu et al., 2019).

Therapeutic and Nutritional Uses

The therapeutic and nutritional implications of cysteine and its derivatives are also a significant area of application. Research on L-cysteine's use in improving human health, through diet, nutritional supplements, or as part of treatment strategies for certain diseases, has shown its vital role in maintaining physiological balance and combating various health issues (Plaza et al., 2018).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINHNNAIDVCEZ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-4-Methoxyltrityl-L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.